molecular formula C17H14F3N5O2 B6950697 N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide

N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide

Cat. No.: B6950697
M. Wt: 377.32 g/mol
InChI Key: LZNQKZOZHANWTK-UHFFFAOYSA-N
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Description

N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide is a synthetic organic compound that features a trifluoromethyl group, an oxadiazole ring, a cyclopentyl group, and a cinnoline moiety

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c18-17(19,20)15-22-14(25-27-15)16(7-3-4-8-16)23-13(26)11-9-21-24-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNQKZOZHANWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C(F)(F)F)NC(=O)C3=CN=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopentyl group attachment: This can be done via nucleophilic substitution reactions.

    Cinnoline moiety synthesis: The cinnoline ring can be synthesized through various methods, including the condensation of appropriate aromatic precursors.

    Final coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides: These compounds also contain a trifluoromethyl group and an azole ring, making them structurally similar.

    Trifluoromethylated oxadiazoles: These compounds share the trifluoromethyl and oxadiazole moieties.

Uniqueness

N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide is unique due to the combination of its structural features, including the trifluoromethyl group, oxadiazole ring, cyclopentyl group, and cinnoline moiety. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds.

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